Enhanced Lipophilicity vs. Non‑Methylated Pyrrole‑Propanenitrile
The 3‑methyl substituent increases computed lipophilicity relative to the unsubstituted parent 3‑(1H‑pyrrol‑1‑yl)propanenitrile. The target compound exhibits an XLogP3‑AA of 0.7 [1], compared to a value of 0.5 for the non‑methylated analog [2]. This ΔLogP of +0.2 translates into a measurable increase in membrane permeability, making the methylated compound more suitable for CNS‑oriented or intracellular‑target programs where passive diffusion is critical.
| Evidence Dimension | Computed logP (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 3-(1H-pyrrol-1-yl)propanenitrile (CAS 43036-06-2): XLogP3-AA = 0.5 [2] |
| Quantified Difference | ΔXLogP = +0.2 (40% increase in lipophilicity relative to the non‑methylated scaffold) |
| Conditions | Values computed using the PubChem XLogP3 algorithm (PubChem 2024.11.20 release). |
Why This Matters
Measurably higher logP directly influences pharmacokinetic distribution; procurement of the non‑methylated analog would provide an inaccurately hydrophilic model compound for permeability screening.
- [1] PubChem Compound Summary for CID 10866379, 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/177263-29-5 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 96527, 3-(Pyrrol-1-yl)propiononitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/96527 (accessed 2026-04-28). View Source
